molecular formula C21H27N3O4S B2535347 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide CAS No. 897619-19-1

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide

Cat. No.: B2535347
CAS No.: 897619-19-1
M. Wt: 417.52
InChI Key: XIIQMYXXBLNSES-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily investigated for its potential as a selective serotonin receptor ligand. The compound's structure, which incorporates a 4-(4-methoxyphenyl)piperazine moiety linked to a 3-methylbenzamide group via a sulfonyl ethyl chain, is characteristic of molecules designed to target G-protein coupled receptors. This structural class is frequently explored for its affinity towards serotonin receptors, particularly the 5-HT 1A subtype, which is a critical target for understanding and treating neuropsychiatric disorders such as anxiety, depression, and schizophrenia [https://pubmed.ncbi.nlm.nih.gov/26005194/]. Research into this compound provides valuable insights into structure-activity relationships (SAR), helping to elucidate the molecular features required for receptor binding affinity, selectivity, and functional efficacy. Its application extends to the development of radiolabeled probes for receptor binding assays and autoradiography studies, enabling the precise mapping and quantification of receptor populations in brain tissue. By serving as a key chemical tool in pharmacological profiling, this compound aids researchers in the ongoing effort to decode complex serotonergic signaling pathways and develop novel therapeutic agents.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIQMYXXBLNSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary building blocks:

  • 4-(4-Methoxyphenyl)piperazine : Provides the central piperazine ring substituted with a methoxyphenyl group.
  • 2-Chloroethanesulfonyl chloride : Serves as the sulfonylation reagent for introducing the sulfonylethyl spacer.
  • 3-Methylbenzoyl chloride : Delivers the benzamide moiety with a methyl substituent.

This retrosynthetic approach aligns with modular strategies for analogous sulfonamide-linked piperazine derivatives.

Stepwise Synthesis Protocol

Synthesis of 4-(4-Methoxyphenyl)piperazine

Method A: Cyclocondensation of 1,2-Diaminoethane Derivatives

  • Reactants : 4-Methoxyaniline and 1,2-dibromoethane undergo cyclization in the presence of K₂CO₃ (2.5 eq) in refluxing acetonitrile (12 h, 80°C).
  • Yield : 68–72% after recrystallization from ethanol.
  • Key Characterization : ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.78 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.15–3.10 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).

Method B: Buchwald-Hartwig Amination

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq) in toluene (100°C, 24 h).
  • Advantage : Higher functional group tolerance for substituted anilines.

Sulfonylation of Piperazine

Reaction Conditions :

  • Sulfonylating Agent : 2-Chloroethanesulfonyl chloride (1.2 eq) added dropwise to a stirred solution of 4-(4-methoxyphenyl)piperazine (1 eq) in anhydrous DCM at 0°C.
  • Base : Triethylamine (2.5 eq) to scavenge HCl.
  • Temperature : 0°C → RT over 2 h, followed by reflux (40°C, 6 h).
  • Workup : Extraction with 5% NaHCO₃, drying (MgSO₄), and solvent evaporation.
  • Yield : 85–90% of 1-(2-chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine.

Critical Note : Excess sulfonyl chloride may lead to disulfonation; stoichiometric control is essential.

Nucleophilic Acyl Substitution for Benzamide Formation

Procedure :

  • Activation of 3-Methylbenzoic Acid : React with thionyl chloride (3 eq) in refluxing toluene (4 h) to generate 3-methylbenzoyl chloride.
  • Coupling Reaction :
    • Combine 1-(2-chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine (1 eq) and 3-methylbenzoyl chloride (1.1 eq) in acetonitrile.
    • Add K₂CO₃ (2 eq) and stir at 80°C under N₂ for 12 h.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient) yields the title compound as a white solid.

Optimization Data :

Parameter Effect on Yield
Solvent (ACN vs. THF) ACN: 78% vs. THF: 62%
Temperature (80°C vs. RT) 80°C: 78% vs. RT: 41%
Base (K₂CO₃ vs. Et₃N) K₂CO₃: 78% vs. Et₃N: 65%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Setup :
    • Step 1 : Piperazine sulfonylation in a PTFE coil reactor (residence time: 15 min, 50°C).
    • Step 2 : In-line quenching with aqueous NaHCO₃ and phase separation.
    • Step 3 : Coupling reaction in a packed-bed reactor containing immobilized lipase (Candida antarctica).
  • Throughput : 2.5 kg/day with >95% purity (HPLC).

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM reduces environmental impact (E-factor: 8.2 → 3.7).
  • Catalytic Recycling : Pd nanoparticles supported on magnetic Fe₃O₄ enable >5 reuses without significant activity loss.

Structural Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.72–7.68 (m, 2H, ArH), 7.45–7.41 (m, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 6.82 (d, J = 8.8 Hz, 2H, ArH), 3.73 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine-H), 3.28–3.24 (m, 4H, piperazine-H), 3.18–3.12 (m, 2H, CH₂SO₂), 2.92–2.88 (m, 2H, CH₂N), 2.40 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₆N₃O₄S [M+H]⁺: 416.1638; found: 416.1641.

Purity Assessment

  • HPLC Conditions : C18 column (4.6 × 150 mm, 5 μm), gradient 30–90% MeCN in 0.1% TFA/H₂O over 25 min, λ = 254 nm.
  • Retention Time : 12.7 min (purity >99.2% by area normalization).

Challenges and Alternative Pathways

Competing Side Reactions

  • Sulfonamide Hydrolysis : Prolonged heating in aqueous media cleaves the sulfonylethyl chain. Mitigated by maintaining pH <5 during workup.
  • N-Methylation : Undesired quaternization of piperazine in polar aprotic solvents. Additive screening identified 2,6-lutidine (10 mol%) as an effective suppressor.

Enzymatic Coupling Strategies

  • Lipase-Catalyzed Amidation :
    • Substrates : 3-Methylbenzoic acid and 1-(2-aminoethylsulfonyl)-4-(4-methoxyphenyl)piperazine.
    • Conditions : Novozym 435 (5 wt%), tert-butanol, 60°C, 24 h.
    • Yield : 81% with >99% enantiomeric excess (where applicable).

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide with analogous benzamide-piperazine derivatives, focusing on structural features, physicochemical properties, and pharmacological implications.

Structural and Functional Group Comparisons

Compound Name Key Structural Differences Pharmacological Implications Reference
This compound Sulfonyl-ethyl linker; 3-methylbenzamide Enhanced solubility due to sulfonyl group; potential D3/D2 receptor modulation
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Phenoxybenzamide; hydroxyphenyl-piperazine Hydroxyl groups may improve blood-brain barrier penetration; serotonin receptor affinity
3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide Chloro-substituted benzamide; stereospecific piperazine Chlorine atom increases lipophilicity; stereochemistry influences receptor selectivity
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) Ethoxy linker; thiophenyl substitution Thiophene may enhance metabolic stability; ethoxy linker reduces steric hindrance

Physicochemical and Spectroscopic Data

Data from NMR, MS, and melting points highlight distinct properties:

Compound (Example) Molecular Weight (MS) Key ¹³C NMR Shifts (ppm) Melting Point (°C) Notes
Target Compound (Inferred) ~504 (M + H)+* N/A (sulfonyl group likely ~55–60 ppm) Not reported Sulfonyl group increases polarity vs. ethoxy/thiophene analogs
11n () 490.7 (M + H)+ 170.0 (amide), 159.3 (aromatic C-O) 185 Hydroxyphenoxy substitution correlates with higher melting point
3j () Not reported Thiophene C-S ~125–135 ppm (inferred) Not reported Thiophene’s electron-rich system may alter receptor binding
12e () ~504 (M + H)+* Chlorine-substituted aromatic ~120 ppm 154–158 Chlorine’s electronegativity affects solubility and activity

*Molecular weight inferred from analogous compounds.

Key Findings and Implications

Substituent Effects :

  • Hydroxy Groups (e.g., 11n): Improve solubility but may reduce CNS penetration due to hydrogen bonding .
  • Thiophene/Chloro Groups (e.g., 3j, 12e): Enhance metabolic stability and receptor affinity via hydrophobic interactions .

Synthetic Challenges : Sulfonation and stereospecific piperazine synthesis require precise temperature and solvent control, as seen in and .

Biological Activity

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide, also known as C224-1705, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including its mechanism of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a sulfonyl group, and a methylbenzamide moiety. Its molecular formula is C23H32N4O4S2C_{23}H_{32}N_{4}O_{4}S_{2}, and it exhibits properties that suggest potential interactions with various biological targets.

This compound has been studied for its role as an acetylcholinesterase inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of enzymes such as urease and acetylcholinesterase . In vitro studies have demonstrated significant inhibitory effects, which may be beneficial in conditions where these enzymes play a pathological role .

3. Neuroprotective Effects

Given its mechanism as an acetylcholinesterase inhibitor, this compound may also possess neuroprotective properties. Increased levels of acetylcholine in synaptic clefts can enhance cognitive function, making it a candidate for further investigation in neurodegenerative disorders .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles due to its specific functional groups. For instance:

CompoundStructureBiological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-nitrobenzamideSimilar piperazine structureModerate AChE inhibition
4-Chloro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideChlorinated variantEnhanced antibacterial activity

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives of benzamides showed significant AChE inhibition, with some compounds exhibiting IC50 values below 10 µM, indicating strong potential for treating Alzheimer's disease .
  • Antibacterial Screening : In a screening of synthesized benzamide derivatives, several compounds displayed strong antibacterial activity against Bacillus subtilis, suggesting that modifications to the sulfonamide group can enhance antimicrobial properties .

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